molecular formula C16H17BrN2 B14087122 5-Bromo-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine

5-Bromo-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine

Cat. No.: B14087122
M. Wt: 317.22 g/mol
InChI Key: HMUDKNXHYXQGBP-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine: is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a bromine atom at position 5, a methyl group at position 4, a 2-phenylethenyl group at position 6, and a propan-2-yl group at position 2. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine can be achieved through several synthetic routes. One common method involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-methylpyrimidine, benzaldehyde, and isopropylamine.

    Step 1 - Formation of 2-phenylethenyl group: Benzaldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the 2-phenylethenyl group.

    Step 2 - Substitution Reaction: The 2-phenylethenyl group is then introduced to the 2-bromo-4-methylpyrimidine through a substitution reaction.

    Step 3 - Introduction of Propan-2-yl Group: Finally, the propan-2-yl group is introduced via an alkylation reaction using isopropylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine atom to a hydrogen atom.

    Substitution: The bromine atom at position 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: 4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine: has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

    Medicine: Explored for its potential use in drug discovery and development. Its unique structure makes it a candidate for the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials. Its derivatives may find applications in the development of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the phenylethenyl group can influence its binding affinity and specificity. The compound may exert its effects through pathways involving inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

5-Bromo-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine: can be compared with other similar compounds, such as:

    4-Methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine: Lacks the bromine atom at position 5, which may result in different chemical reactivity and biological activity.

    5-Bromo-4-methyl-2-propan-2-ylpyrimidine: Lacks the 2-phenylethenyl group, affecting its overall properties and applications.

    5-Bromo-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine: Lacks the methyl group at position 4, which can influence its chemical behavior and interactions.

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H17BrN2

Molecular Weight

317.22 g/mol

IUPAC Name

5-bromo-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine

InChI

InChI=1S/C16H17BrN2/c1-11(2)16-18-12(3)15(17)14(19-16)10-9-13-7-5-4-6-8-13/h4-11H,1-3H3

InChI Key

HMUDKNXHYXQGBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C(C)C)C=CC2=CC=CC=C2)Br

Origin of Product

United States

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